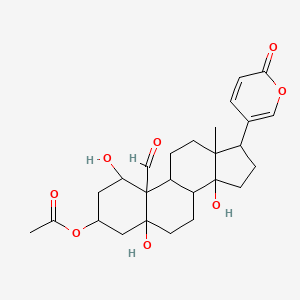

Bersaldegenin 3-acetate

Description

Overview of Bufadienolide Steroids: Natural Occurrence and Chemical Classification

Bufadienolides are a class of naturally occurring steroids that have drawn considerable interest due to their diverse biological activities. numberanalytics.comnumberanalytics.com They are C-24 steroids characterized by a six-membered lactone ring, known as an α-pyrone, attached at the C-17 position of the steroid nucleus. numberanalytics.comnumberanalytics.comfrontiersin.org This structural feature is a defining characteristic that sets them apart from other cardiac glycosides. numberanalytics.com

These compounds are found in a variety of natural sources, including both plants and animals. numberanalytics.comnih.gov They are famously present in the venom of toads from the Bufo genus, from which their name is derived. numberanalytics.comrjpbcs.com Plant sources include species from the Kalanchoe, Drimia, and Urginea genera. numberanalytics.com The basic bufadienolide structure can be modified by the presence of various functional groups, such as hydroxyl and methyl groups, which significantly influence their biological properties. numberanalytics.com

Bufadienolides can be broadly categorized into two groups: free bufadienolides, where the steroid core has a variable number of hydroxyl groups, and conjugated bufadienolides, which are characterized by the esterification of the hydroxyl group at the C-3 position. frontiersin.org

Positioning of Bersaldegenin 3-acetate within the Bufadienolide Chemical Class

This compound is classified as a bufadienolide steroid. phytolab.com Its chemical structure is based on a pentacyclic triterpenoid (B12794562) skeleton. ontosight.ai A key feature of this compound is the presence of an acetyl group at the 3-position of the bersaldegenin core, a modification that can influence its chemical properties and biological interactions. ontosight.ai This acetylation at the C-3 hydroxyl group places it within the conjugated bufadienolide subgroup. frontiersin.org

The molecular formula of this compound is C26H34O8, and it has a molecular weight of 474.54 g/mol . phytolab.com It is a derivative of bersaldegenin, a triterpenoid sapogenin. ontosight.ai this compound is found in plants of the Kalanchoe and Bryophyllum species. phytolab.com

Table 1: Chemical and Structural Details of this compound

| Property | Value |

| Molecular Formula | C26H34O8 |

| Molecular Weight | 474.54 g/mol |

| Substance Classification | Isoprenoids |

| Subclass 1 | Steroid-type |

| Subclass 2 | Cardenolides & Bufadienolides |

| Natural Sources | Bryophyllum sp., Kalanchoe sp. |

Historical Context and Foundational Studies Pertaining to this compound Research

The study of bufadienolides dates back to the early 20th century with their initial isolation from toad secretions. numberanalytics.com The first identified bufadienolide was Scillaren A, isolated from the Egyptian squill in 1933. frontiersin.org While the broader class of bufadienolides has a longer history, specific research on bersaldegenin derivatives is more recent.

Foundational research on bersaldegenin-containing compounds has often been in the context of exploring the phytochemical composition of plants from the Kalanchoe genus. nih.govtandfonline.com For instance, the isolation and structural elucidation of a related compound, bersaldegenin-1,3,5-orthoacetate, from the roots of Kalanchoe daigremontiana involved extraction, purification by chromatographic methods, and structural analysis using techniques like mass spectrometry and NMR spectroscopy. nih.gov While there are limited reports specifically on the biological activity of bersaldegenin derivatives, some studies have begun to investigate their effects. nih.govtandfonline.com

Properties

CAS No. |

23044-72-6 |

|---|---|

Molecular Formula |

C26H34O8 |

Molecular Weight |

474.5 g/mol |

IUPAC Name |

[10-formyl-1,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C26H34O8/c1-15(28)34-17-11-21(29)25(14-27)19-5-8-23(2)18(16-3-4-22(30)33-13-16)7-10-26(23,32)20(19)6-9-24(25,31)12-17/h3-4,13-14,17-21,29,31-32H,5-12H2,1-2H3 |

InChI Key |

BSHOWDODIUWLNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)O |

Origin of Product |

United States |

Natural Occurrence, Biosynthesis, and Isolation Methodologies of Bersaldegenin 3 Acetate

Botanical Distribution and Identification of Bersaldegenin 3-acetate Sources

This compound has been identified primarily within species of the Kalanchoe genus, which are succulent plants belonging to the Crassulaceae family. These plants are known sources of a variety of bufadienolides. nih.govlodz.pl

Research has confirmed the presence of this compound in several well-known Kalanchoe species:

Bryophyllum pinnatum (syn. Kalanchoe pinnata) : This species is a significant source of this compound. It has been identified as one of the main bufadienolide components in the plant's leaves. nih.govresearchgate.netnih.govnih.govthieme-connect.defrontiersin.org Its presence has been consistently reported in phytochemical studies of this plant, alongside other related compounds like bryophyllin A and bersaldegenin-1,3,5-orthoacetate. nih.govfrontiersin.org

Kalanchoe daigremontiana and its Hybrids : this compound has been isolated from the hybrid Kalanchoe daigremontiana × tubiflora. mdpi.comresearchgate.netresearchgate.nettandfonline.com While some studies focus on other major bufadienolides in K. daigremontiana itself, such as bersaldegenin-1,3,5-orthoacetate, the presence of this compound in its genetic lineage is established. researchgate.netnih.govnih.gov

Kalanchoe tubiflora (syn. Bryophyllum delagoense) : The leaves of Kalanchoe tubiflora have been found to contain very low amounts of this compound compared to other species. nih.govresearchgate.netnih.gov However, its confirmed detection, even at low levels, establishes this species as a botanical source.

The identification of this compound in these plants is part of a broader profile of bioactive molecules, including other bufadienolides and flavonoids, that characterize the Kalanchoe genus. mdpi.comnih.gov

The distribution of this compound is not uniform throughout the plant. Studies have localized the compound to specific organs and tissues:

Leaves : The leaves are the primary site of accumulation for this compound. Quantitative analyses have been performed on leaf extracts of Bryophyllum pinnatum and the hybrid K. daigremontiana × tubiflora to determine its concentration. researchgate.netnih.govresearchgate.nettandfonline.com

Stems : Analysis of Kalanchoe tubiflora stems has shown very low quantities of this compound, indicating that stems are not a primary storage site for this compound in this particular species. researchgate.netnih.gov

Roots : Extensive investigation of the roots of Kalanchoe daigremontiana led to the isolation of numerous other bufadienolides, but did not specifically report the presence of this compound in that particular study. mdpi.comresearchgate.net This suggests that the compound may be more concentrated in the aerial parts of the plant.

Quantitative studies, particularly on Bryophyllum pinnatum, have revealed significant variations in this compound content based on geographical origin and the developmental stage of the plant. A validated ultrahigh-performance liquid chromatography-tandem mass spectroscopy (UHPLC-ESIMS/MS) method was used to determine the concentration of this compound and other major bufadienolides. researchgate.netnih.gov

Key findings from these analyses include:

Geographical Variation : The total bufadienolide content in the leaves of B. pinnatum grown in Brazil (ranging from 16.28 to 40.50 mg/100 g dry weight) was significantly higher than in plants cultivated in Germany (3.78 to 12.49 mg/100 g dry weight). researchgate.netnih.govthieme-connect.de

Developmental Stage : Within a single plant, the concentration of bufadienolides, including this compound, was found to be markedly higher in younger leaves compared to older, more mature leaves. researchgate.netnih.govthieme-connect.de

The table below summarizes the quantitative findings for bufadienolides in Bryophyllum pinnatum.

| Plant | Organ | Geographical Origin | Compound/Fraction | Concentration (mg/100g Dry Weight) | Reference |

|---|---|---|---|---|---|

| Bryophyllum pinnatum | Leaves | Brazil | Total Bufadienolides | 16.28 - 40.50 | researchgate.netnih.gov |

| Bryophyllum pinnatum | Leaves | Germany | Total Bufadienolides | 3.78 - 12.49 | researchgate.netnih.gov |

| Bryophyllum pinnatum | Leaves | Not Specified | This compound | 1.31 - 5.25 | researchgate.net |

| *Total bufadienolides measured include bersaldegenin-1-acetate, bersaldegenin-3-acetate, bryophyllin A, and bersaldegenin-1,3,5-orthoacetate. |

Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound is part of the broader and complex pathway for bufadienolide production in plants. While the complete pathway has not been fully elucidated in Kalanchoe species, it is understood to follow the general route of steroid biosynthesis. researchgate.net

The biosynthesis of all steroids, including bufadienolides, originates from precursor molecules derived from the isoprenoid pathway. The foundational steps are well-established:

Cholesterol : It is widely accepted that cholesterol serves as the primary precursor for the synthesis of bufadienolides and other cardiac glycosides. nih.govresearchgate.netnih.gov

Pregnenolone (B344588) : The conversion of cholesterol to pregnenolone is a critical, rate-limiting step in steroid biosynthesis. researchgate.netnih.govnih.gov This molecule then serves as a key intermediate, which can be modified through a series of enzymatic reactions to produce a vast array of steroid hormones and metabolites. nih.govgoogle.com

Cholanates : Studies in animal biosynthesis, which can provide insights for plant pathways, have shown that 3β-hydroxycholanate derivatives can also be efficient precursors for bufadienolides. capes.gov.br Bile acids are considered important intermediates in the pathway. nih.gov

The general cascade proceeds from acetic acid via mevalonic acid to produce the steroid skeleton, which is then further modified. researchgate.net

The conversion of the initial steroid skeleton into the specific structure of this compound involves a series of hydroxylation, oxidation, and acetylation reactions catalyzed by specific enzymes. While the precise enzymes in Kalanchoe are not fully characterized, research in related systems, such as toad venom biosynthesis, has identified key enzyme families and genes. nih.gov

Cytochrome P450 Enzymes (CYPs) : This superfamily of enzymes is crucial for steroid modification. The cholesterol side-chain cleavage enzyme (CYP11A1 or P450scc) catalyzes the conversion of cholesterol to pregnenolone. nih.govresearchgate.net Other CYPs are believed to be involved in the subsequent hydroxylation steps that decorate the steroid nucleus, creating the specific pattern seen in Bersaldegenin. nih.gov

Hydroxysteroid Dehydrogenases (HSDs) : Enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) are vital for modifying hydroxyl groups on the steroid ring, which is a key step in creating functional diversity among steroids. nih.gov

Reductases : Steroid 5β-reductase (5β-POR) is another enzyme implicated in the bufadienolide biosynthetic pathway. nih.gov

Acetyltransferases : The final step in the formation of this compound is the acetylation of the hydroxyl group at the C-3 position of the bersaldegenin precursor. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase, though the specific gene encoding this enzyme in Kalanchoe has yet to be identified.

Transcriptome analysis in the toad Bufo bufo gargarizans has identified hundreds of candidate genes potentially involved in the bufadienolide pathway, providing a roadmap for future investigation into the genetic regulation of these compounds in plants. nih.govresearchgate.net

Investigation of Environmental Factors and Elicitors Influencing this compound Biosynthesis

The biosynthesis of secondary metabolites in plants, including this compound, is intricately linked to environmental conditions and the presence of elicitors. These factors can trigger defense responses in plants, often leading to an increased production of bioactive compounds.

Environmental Factors:

Various abiotic stressors are known to influence the production of secondary metabolites. Factors such as ultraviolet radiation, temperature fluctuations, drought, and soil salinity can significantly impact the biosynthetic pathways of compounds like this compound. mdpi.com For instance, studies on other plant species have demonstrated that exposure to controlled stress conditions can enhance the accumulation of valuable phytochemicals. mdpi.com The plant's response to these environmental cues often involves the production of reactive oxygen species (ROS), which act as signaling molecules to activate defense mechanisms and the synthesis of protective compounds. mdpi.com

A study on Bryophyllum pinnatum revealed that the total bufadienolide content, including compounds structurally related to this compound, was significantly higher in plants grown in Brazil (16.28 to 40.50 mg/100 g dry weight) compared to those cultivated in Germany (3.78 to 12.49 mg/100 g dry weight). researchgate.net This suggests that geographical and climatic conditions play a crucial role in the biosynthesis of these compounds. Furthermore, the study observed that the content of bufadienolides was markedly higher in younger leaves, indicating that the developmental stage of the plant also influences compound production. researchgate.net

Elicitors:

Elicitors are molecules that can induce a defense response in plants, leading to the enhanced synthesis of secondary metabolites. researchgate.net These can be of biotic origin, such as components from pathogens (e.g., fungi, bacteria), or abiotic, like certain chemical compounds. researchgate.netmdpi.com

When an elicitor molecule binds to a receptor on the plant cell, it initiates a signal cascade that activates key enzymes involved in the synthesis of defense compounds. researchgate.netmdpi.com Plant hormones like methyl jasmonate (MJ) and salicylic acid (SA) are well-known elicitors that can significantly influence the production of various secondary metabolites. nih.govresearchgate.net For example, in a study on Macleaya cordata, treatment with methyl jasmonate alone resulted in a 10- and 14-fold increase in the contents of sanguinarine and chelerythrine, respectively. nih.govresearchgate.net

While specific studies on the effect of elicitors on this compound biosynthesis are not extensively detailed in the provided search results, the general principles of elicitation strongly suggest that applying specific elicitors to Kalanchoe species could be a viable strategy to enhance the production of this compound. The effectiveness of elicitation is influenced by several factors, including the type of elicitor, its concentration, and the timing of application. researchgate.net

Extraction and Isolation Techniques for this compound

The isolation of high-purity this compound from its natural sources, primarily plants of the Kalanchoe genus, involves a multi-step process encompassing extraction and chromatographic purification. mdpi.com

The initial step in isolating this compound is the extraction of the compound from the plant material. The choice of solvent is critical and is based on the polarity of the target compound. A variety of organic solvents with differing polarities are employed to selectively extract bufadienolides.

Aqueous Extraction: Water can be used as an extraction solvent, particularly for obtaining crude extracts that may then be further partitioned. In one method, the ground roots of Kalanchoe daigremontiana were first extracted with water at room temperature. nih.gov

Methanolic Extraction: Methanol is a polar solvent commonly used for the extraction of a broad range of plant secondary metabolites.

Ethyl Acetate (B1210297) Extraction: Ethyl acetate is a solvent of medium polarity and is effective in extracting compounds like flavonoids and other phenolics. bme.humdpi.comnih.gov The process often involves a liquid-liquid partitioning of a crude aqueous or hydroalcoholic extract with ethyl acetate to concentrate compounds of intermediate polarity. bme.humdpi.com

Chloroform Extraction: Chloroform is a nonpolar solvent that can be used to extract less polar compounds. In some protocols, a chloroform extract of plant material is prepared, which can then be subjected to further purification steps. researchgate.netresearchgate.net

A common strategy involves successive solvent extraction with a gradient of increasing polarity. For instance, dried and powdered plant material may be sequentially extracted with solvents like petroleum ether, chloroform, ethyl acetate, and finally methanol. researchgate.net This approach fractionates the extract based on the polarity of the constituents, simplifying subsequent purification steps.

| Solvent | Polarity | Typical Application | Reference Example |

|---|---|---|---|

| Aqueous (Water) | High | Initial extraction of crude plant material. | Extraction of ground roots of K. daigremontiana. nih.gov |

| Methanolic | High | Extraction of a wide range of polar and semi-polar compounds. | Used in successive solvent extraction protocols. researchgate.net |

| Ethyl Acetate | Medium | Partitioning of aqueous extracts to isolate semi-polar compounds. | Liquid-liquid extraction to recover phenolic compounds. bme.hu |

| Chloroform | Low | Extraction of nonpolar to semi-polar compounds. | Used in the fractionation of plant extracts. researchgate.netresearchgate.net |

Following initial extraction, various chromatographic techniques are employed to isolate this compound in high purity.

Preparative Column Chromatography: This is a fundamental technique used for the initial fractionation of crude extracts. The extract is loaded onto a column packed with a stationary phase, such as silica gel or a reversed-phase material like LiChroprep RP-18. Elution with a suitable solvent system separates the components based on their affinity for the stationary phase. For example, a bufadienolide-rich fraction was obtained from a water extract of K. daigremontiana roots using a LiChroprep RP-18 preparative column with 80% aqueous methanol as the mobile phase. nih.gov

Semi-preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, semi-preparative HPLC is the method of choice. nih.gov This technique utilizes a high-pressure system to pass the sample through a column with a smaller particle size stationary phase, leading to high-resolution separations. A common stationary phase for the purification of bufadienolides is a C18 (ODS) column. Isocratic elution with a mixture of aqueous methanol and a small amount of acid (e.g., 0.1% formic acid) has been successfully used to purify individual bufadienolides. nih.gov

Octadecylsilyl (ODS) Chromatography: ODS, or C18, is a type of reversed-phase chromatography where the stationary phase is chemically bonded with n-octadecyl groups. This is one of the most widely used stationary phases in reversed-phase HPLC for the separation of a broad range of organic molecules, including steroids like this compound.

The combination of these chromatographic methods allows for the isolation of this compound with a high degree of purity, which is essential for its structural elucidation and biological activity studies.

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference Example |

|---|---|---|---|---|

| Preparative Column Chromatography | LiChroprep RP-18 | 80% (v/v) aqueous methanol | Initial fractionation to obtain a bufadienolide-rich fraction. | Purification of extract from K. daigremontiana roots. nih.gov |

| Semi-preparative HPLC | C18 (Kromasil 100-5-C18) | Aqueous methanol solutions with 0.1% (v/v) HCOOH | Isolation of high-purity individual bufadienolides. | Isocratic purification of bersaldegenin-1,3,5-orthoacetate. nih.gov |

| ODS Chromatography (C18) | Octadecylsilyl-bonded silica | Varies (typically methanol/water or acetonitrile/water gradients) | High-resolution separation in reversed-phase HPLC. | Commonly used for the analysis and purification of bufadienolides. |

Structural Elucidation and Comprehensive Chemical Characterization of Bersaldegenin 3 Acetate

Application of Spectroscopic Analysis for Precise Structural Determination

The definitive structure of Bersaldegenin 3-acetate has been established through the comprehensive application of various spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and chiroptical methods, each provide unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques: ¹H-NMR, ¹³C-NMR, HMQC, HMBC, NOESY)

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the carbon skeleton and the placement of protons.

2D NMR Techniques (HMQC, HMBC, NOESY): Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons in the steroid nucleus and the acetate (B1210297) moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). These correlations are crucial for piecing together the molecular structure, for instance, by connecting the methyl protons to the quaternary carbons of the steroid frame and confirming the position of the acetate group at C-3. mdpi.comuzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. For related bufadienolides, NOESY correlations have been used to establish the orientation of substituents on the steroid nucleus. mdpi.comacs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Related Bufadienolide (Data for 1β-(Acetyloxy)-3β,5β,11α,14β,19-pentahydroxy-12-oxo-bufa-20,22-dienolide, a structurally similar compound) mdpi.com

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 74.1 | 5.24, brs |

| 2 | 32.1 | 2.14, m; 2.04, m |

| 3 | 68.3 | 4.15, brs |

| 4 | 36.1 | 2.22, m; 1.69, m |

| 5 | 77.8 | - |

| 18 | 24.3 | 1.05, s |

| 19 | 63.8 | 4.85, d, 11.3; 5.00, d, 11.3 |

| 21 | 150.2 | 7.42, dd, 2.6, 1.1 |

| 22 | 149.3 | 7.98, dd, 9.7, 2.6 |

| 23 | 115.5 | 6.28, dd, 9.7, 1.1 |

| OAc | 171.9, 21.0 | 2.03, s |

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution ESI-Time-of-Flight MS (HR-ESI-TOF-MS), Atmospheric-Pressure Chemical Ionization Mass Spectrometry (APCIMS)) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Ion Determination: Techniques such as APCI-MS have been used to identify the protonated molecule of this compound at a mass-to-charge ratio (m/z) of 475.5 [M+H]⁺. uzh.chuzh.ch High-resolution techniques like HR-ESI-TOF-MS provide highly accurate mass measurements, which allow for the determination of the elemental formula. For instance, the molecular formula of the related 19-(acetyloxy)-3β,5β,11α,14β-tetrahydroxybufa-20,22-dienolide was determined to be C₂₆H₃₆O₈ by its HR-ESI-TOF-MS data. mdpi.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural insights. The fragmentation pattern of bufadienolides often involves neutral losses of water (H₂O), acetic acid (CH₃COOH) from the acetate group, and cleavages of the steroid rings and the α-pyrone moiety. For example, in the ESI-MS/MS analysis of a related bufadienolide, fragment ions corresponding to the loss of formic acid ([M-H-46]⁻), an acetyl group ([M-H-46-42]⁻), and acetic acid ([M-H-46-60]⁻) were observed. mdpi.com Analysis of these fragmentation pathways helps to confirm the presence and location of the acetate group and other structural features.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum of a typical bufadienolide exhibits distinct absorption bands that correspond to specific molecular vibrations. For related bufadienolides, characteristic IR absorption bands have been observed for:

Hydroxyl groups (-OH): A broad band in the region of 3400-3500 cm⁻¹. mdpi.com

Carbonyl groups (C=O): Strong absorptions around 1710-1740 cm⁻¹ corresponding to the ester carbonyl of the acetate group and the lactone carbonyl. mdpi.com

Olefinic groups (C=C): Bands in the region of 1630-1640 cm⁻¹ associated with the carbon-carbon double bonds in the α-pyrone ring. mdpi.com

C-H bonds: Stretching and bending vibrations in the region of 2800-3000 cm⁻¹. mdpi.com

The presence of these characteristic peaks in the IR spectrum of this compound provides strong evidence for its bufadienolide structure with an attached acetate group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is employed to identify the chromophores within the this compound molecule. The most significant chromophore in bufadienolides is the α-pyrone ring, which gives rise to a characteristic UV absorption. For this compound and related compounds, a strong absorption maximum (λmax) is typically observed around 300 nm. mdpi.comunej.ac.id This absorption is a hallmark of the conjugated diene system within the lactone ring and serves as a key diagnostic feature for identifying compounds of this class.

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism (ECD)) for Stereochemical Assignment

Chiroptical methods are indispensable for determining the absolute stereochemistry of chiral molecules like this compound.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. The experimental ECD spectrum of this compound can be compared with the spectra of known bufadienolides or with theoretically calculated spectra to confidently assign the absolute configuration of its multiple stereocenters. mdpi.com

Comparative Structural Analysis with Related Bufadienolides and Known Standards

The structural elucidation of this compound is further solidified by comparing its spectroscopic data with those of known and co-isolated bufadienolides. Compounds such as Bersaldegenin-1-acetate, Bersaldegenin-1,3,5-orthoacetate, and Bryophyllin A are often found in the same plant sources. uzh.chtandfonline.com

A comparative analysis of their NMR spectra reveals subtle but significant differences in chemical shifts, particularly for the carbons and protons in the vicinity of the differing functional groups. For instance, the position of the acetate group at C-3 in this compound leads to a downfield shift of the H-3 proton signal compared to the corresponding signal in Bersaldegenin where a hydroxyl group is present. Similarly, comparison with Bersaldegenin-1-acetate shows distinct differences in the chemical shifts of the A-ring protons and carbons. mdpi.com

Furthermore, comparing the mass spectral fragmentation patterns, IR absorption bands, and UV-Vis maxima with those of established standards provides an additional layer of confirmation. This comparative approach is a powerful tool in natural product chemistry for the rapid identification and structural confirmation of known compounds and for highlighting the unique structural features of new ones.

Chemical Synthesis and Derivatization Studies of Bersaldegenin 3 Acetate

Methodologies for Total Synthesis and Semisynthesis of Bersaldegenin 3-acetate

The complete chemical synthesis of a complex steroid like this compound from simple starting materials, known as total synthesis, is a formidable challenge due to its intricate polycyclic structure and multiple stereocenters. While a dedicated total synthesis of this compound has not been extensively reported in publicly available literature, the general strategies for constructing the bufadienolide scaffold provide a theoretical framework. These approaches often involve the step-wise assembly of the steroidal core followed by the introduction of the characteristic α-pyrone lactone ring at the C-17 position. nih.govnih.gov The synthesis of related bufadienolides, such as cinobufagin, has been achieved in a multi-step process starting from readily available steroid precursors like dehydroepiandrosterone (B1670201) (DHEA). nih.gov This synthesis highlights key challenges, including the stereocontrolled formation of the C/D ring junction and the late-stage installation of the oxidized and functionalized side chain.

More commonly, this compound and its derivatives are accessed through semi-synthesis, starting from naturally occurring sapogenins or other related bufadienolides. royalsocietypublishing.orgfrontiersin.org Bersaldegenin itself, which can be isolated from plant sources like Kalanchoe species, serves as a direct precursor. nih.govresearchgate.net The semi-synthesis of this compound from bersaldegenin involves the selective acetylation of the hydroxyl group at the C-3 position. This transformation requires careful selection of acetylating agents and reaction conditions to avoid non-specific reactions at other hydroxyl groups that may be present on the steroid scaffold.

| Synthesis Type | Starting Material | Key Steps | Reference |

| Total Synthesis (General) | Simple acyclic or cyclic precursors | Stepwise ring construction, Stereocontrolled functionalization, Lactone ring formation | nih.govnih.gov |

| Semi-synthesis | Bersaldegenin | Selective C-3 hydroxyl acetylation | nih.govresearchgate.net |

Strategies for Chemical Modifications and Derivatization of the this compound Scaffold

The chemical modification of the this compound scaffold is a key strategy to explore structure-activity relationships (SAR) and to develop new analogs with potentially improved biological activities. Derivatization efforts can be broadly categorized based on the targeted region of the molecule.

A-Ring Modifications: The A-ring of the steroid nucleus, bearing the 3-acetate group, is a common site for modification. Deacetylation to the free hydroxyl group allows for the introduction of a wide variety of ester and ether functionalities. Furthermore, oxidation of the C-3 hydroxyl group to a ketone provides a handle for subsequent reactions, such as the formation of oximes or hydrazones.

Modifications of the Lactone Ring: The α-pyrone ring is a defining feature of bufadienolides and is crucial for their biological activity. Modifications to this ring are challenging due to its chemical sensitivity. However, strategies such as selective reduction of the double bonds or reactions involving the carbonyl group can lead to novel derivatives.

Glycosylation: The attachment of sugar moieties to the steroid core, particularly at the C-3 position after deacetylation, is a widely explored derivatization strategy. frontiersin.org Glycosylation can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule. Enzymatic glycosylation has emerged as a powerful tool for achieving regioselective and stereoselective attachment of sugars to the bufadienolide scaffold. frontiersin.org

Other Modifications: Other positions on the steroid nucleus can also be targeted for modification, depending on the presence of other functional groups in the specific bersaldegenin analog. For instance, the introduction of hydroxyl groups or other functionalities at various positions on the B, C, or D rings can lead to a diverse range of derivatives. Biotransformation using plant cell cultures or microorganisms has also been employed to generate novel hydroxylated and isomerized bufadienolide derivatives. frontiersin.org

| Modification Strategy | Target Site | Potential Derivatives |

| Deacetylation/Re-acylation | C-3 Hydroxyl | Various esters, ethers |

| Oxidation | C-3 Hydroxyl | Ketones, oximes, hydrazones |

| Glycosylation | C-3 Hydroxyl | Glycosides with various sugars |

| Lactone Ring Modification | α-Pyrone Ring | Reduced lactones, carbonyl derivatives |

| Biotransformation | Various | Hydroxylated and isomerized analogs |

Investigations into Regiospecificity and Stereoselectivity in Synthetic and Modification Reactions

Controlling regioselectivity and stereoselectivity is of paramount importance in the synthesis and modification of complex molecules like this compound to ensure the desired biological activity and to avoid the formation of complex product mixtures.

Regiospecificity: In the context of this compound, which possesses multiple hydroxyl groups in its parent form (bersaldegenin), regioselective acylation is a key challenge. To synthesize this compound from bersaldegenin, the acetylation must be directed specifically to the C-3 hydroxyl group. This can be achieved through the use of protecting groups for other hydroxyl functions or by employing enzyme-catalyzed reactions that exhibit high regioselectivity. The choice of solvent and catalyst can also influence the site of acylation. For instance, the use of specific lipases has been shown to achieve high regioselectivity in the acylation of flavonoid aglycons, a principle that can be extended to steroidal polyols.

Stereoselectivity: The steroid nucleus of this compound contains multiple chiral centers, and maintaining or controlling the stereochemistry during chemical transformations is crucial. Reactions that create new stereocenters must be highly stereoselective to produce a single desired stereoisomer. For example, during the total synthesis of related bufadienolides, the formation of the trans-fused C/D ring junction is a critical stereocontrolled step. nih.gov

In modification reactions, the stereochemistry of the existing centers can direct the stereochemical outcome of the reaction. For instance, the reduction of a ketone at the C-3 position will lead to the formation of a new stereocenter at C-3, and the ratio of the resulting epimers (3α- and 3β-hydroxyl) will depend on the reducing agent and the steric environment around the ketone. Studies on the related bufadienolide, bufalin, have shown that the stereochemistry at the C-3 position significantly influences its biological activity.

The concepts of regioselectivity and stereoselectivity are fundamental in organic synthesis. khanacademy.orgyoutube.comyoutube.com In a regioselective reaction, one direction of bond making or breaking is favored over all other possible directions. khanacademy.orgyoutube.com In a stereoselective reaction, one stereoisomer is formed or destroyed in preference to all others. youtube.com A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material determines the stereochemistry of the product without any other option. youtube.com

Molecular and Cellular Pharmacology of Bersaldegenin 3 Acetate

Structure-Activity Relationship (SAR) Studies of Bersaldegenin 3-acetate and its Analogues

The biological activity of bufadienolides, including this compound, is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, are crucial for understanding their therapeutic potential and for the rational design of new, more potent, and selective analogues.

Influence of the Acetate (B1210297) Group on Biological Potency and Selectivity

The presence and position of acetate groups on the bufadienolide steroid nucleus significantly modulate biological activity. Acetylation, the addition of an acetyl group, can alter a compound's lipophilicity, which in turn affects its absorption, distribution, and interaction with cellular targets.

In the case of this compound, the acetate group is located at the C-3 position of the steroid's A-ring. This modification is not merely a minor chemical change; it can have a profound impact on the molecule's cytotoxic and other pharmacological effects. Studies comparing acetylated and non-acetylated bufadienolides have shown that acetylation can either increase or decrease potency, depending on the specific compound and the biological system being tested. For example, the acetylation of the 2α-OH group in gomphogenin was found to increase its binding affinity by 15-fold, while 3-O-acetylation resulted in a two-fold increase in affinity. researchgate.net

This compound is one of the main bufadienolide components found in the leaves of Kalanchoe pinnatum, alongside other related compounds like bersaldegenin-1-acetate and bryophyllin A. nih.govnih.gov The variation in the position of the acetate group (e.g., C-1 vs. C-3) among these natural analogues provides a basis for SAR studies. While direct comparative studies focusing solely on the C-3 acetate of this compound versus its des-acetyl form are not extensively detailed in the available literature, the general principle in steroid chemistry is that such modifications influence the molecule's fit into the binding pocket of its target protein, such as the Na+/K+-ATPase. nih.govnih.gov The increased lipophilicity due to the acetate group may enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater potency.

Role of the Alpha-Pyrone Moiety in Defined Activity Profiles

A defining characteristic of all bufadienolides is the α-pyrone ring, a six-membered lactone, attached at the C-17 position of the steroid core. nih.govfrontiersin.orgresearchgate.net This moiety is essential for the characteristic biological activities of this class of compounds, including their cytotoxic and cardiotonic effects.

The α-pyrone ring is an electrophilic center, and its reactivity is believed to be a key factor in the mechanism of action of bufadienolides. It is involved in the covalent binding to the Na+/K+-ATPase enzyme, leading to its inhibition. frontiersin.org SAR studies have consistently shown that modifications to the α-pyrone ring that reduce its electrophilicity or alter its conformation lead to a significant decrease or complete loss of biological activity. Natural products containing an α-pyrone substructure are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. nih.gov The structural integrity of this lactone ring is therefore considered a prerequisite for the potent biological activity of this compound and other bufadienolides.

Impact of Hydroxylation and Other Steroidal Substituents on Activity (e.g., C-11, C-12)

The pattern of hydroxylation and the presence of other substituents on the steroid nucleus are critical determinants of a bufadienolide's biological activity and selectivity. The number, position, and stereochemistry of hydroxyl (-OH) groups can dramatically alter the compound's potency.

For instance, microbial hydroxylation studies on bufalin, a related bufadienolide, have produced various mono- or dihydroxylated derivatives with novel hydroxylations at positions such as C-7β, C-11β, and C-12β. bohrium.comnih.gov The evaluation of these derivatives for cytotoxic activity revealed that the position of hydroxylation is crucial. It has been noted that the introduction of hydroxyl groups at certain positions, such as C-11, can reduce cytotoxic activity. rjpbcs.com Conversely, a hydroxyl group at C-14 is a common feature in many active bufadienolides and is considered important, though not essential, for activity. rjpbcs.comnih.gov

Comparative SAR Analysis with Other Related Bufadienolides (e.g., bersaldegenin-1,3,5-orthoacetate, bryophyllin A)

To fully appreciate the structure-activity relationship of this compound, it is useful to compare it with its close structural analogues found in Kalanchoe species, such as bersaldegenin-1,3,5-orthoacetate and bryophyllin A. nih.govnih.gov These compounds share the same basic bufadienolide skeleton but differ in their substitution patterns, particularly on the A-ring.

Bersaldegenin-1,3,5-orthoacetate, which has a distinctive cyclic orthoacetate structure linking C-1, C-3, and C-5, has demonstrated strong cytotoxic activity against various cancer cell lines, including HeLa, SKOV-3, MCF-7, and A375. nih.govnih.govtandfonline.com In some cases, it is the predominant bufadienolide in certain Kalanchoe species. nih.govnih.gov Studies have shown that bersaldegenin-1,3,5-orthoacetate can induce cell cycle arrest and cell death through mechanisms that may be independent of caspase activation. nih.govnih.gov

Bryophyllin A, another related bufadienolide, also exhibits significant cytotoxic properties. mdpi.com Quantitative analyses of Bryophyllum pinnatum have identified bryophyllin A, along with this compound and bersaldegenin-1,3,5-orthoacetate, as major components. nih.govnih.gov

The cytotoxic activities of these related compounds against various human cancer cell lines are often compared to establish SAR trends. For example, bufadienolides isolated from Kalanchoe tubiflora, including bersaldegenin-1,3,5-orthoacetate and bersaldegenin-1-acetate, showed potent cytotoxicity against A549 (lung), Cal-27 (oral), A2058 (melanoma), and HL-60 (leukemia) cell lines, with IC50 values in the micromolar to nanomolar range. thieme-connect.com

The following table provides a comparative overview of the cytotoxic activities of this compound and its related analogues against different cancer cell lines, as reported in various studies.

| Compound | Cell Line | Reported IC50 | Source |

|---|---|---|---|

| Bersaldegenin-1,3,5-orthoacetate | HeLa (Cervical Cancer) | 0.55 µg/mL | nih.govnih.gov |

| Bersaldegenin-1,3,5-orthoacetate | SKOV-3 (Ovarian Cancer) | ≤ 10 µg/mL | nih.gov |

| Bersaldegenin-1,3,5-orthoacetate | MCF-7 (Breast Cancer) | ≤ 10 µg/mL | nih.gov |

| Bersaldegenin-1,3,5-orthoacetate | A375 (Melanoma) | ≤ 10 µg/mL | nih.gov |

| Bersaldegenin-1-acetate | A549 (Lung Cancer) | 0.01-10.66 µM | thieme-connect.comresearchgate.net |

| Bersaldegenin-1-acetate | Cal-27 (Oral Cancer) | 0.01-10.66 µM | thieme-connect.comresearchgate.net |

| Bersaldegenin-1-acetate | A2058 (Melanoma) | 0.01-10.66 µM | thieme-connect.comresearchgate.net |

| Bersaldegenin-1-acetate | HL-60 (Leukemia) | 0.01-10.66 µM | thieme-connect.comresearchgate.net |

Note: The IC50 values can vary between studies due to different experimental conditions, such as incubation time and cell density.

Preclinical Pharmacological Investigations of Bersaldegenin 3 Acetate in Animal Models

In Vivo Efficacy Studies Employing Established Disease Models

Preclinical evaluations in animal models have been crucial in exploring the therapeutic potential of Bersaldegenin 3-acetate and related compounds. These studies span several areas, including anti-inflammatory, cardiotonic, antiviral, and insecticidal activities.

Bufadienolides, as a class, are recognized for their anti-inflammatory properties. nih.gov While specific in vivo animal studies focusing exclusively on this compound are not extensively documented, research on extracts from Kalanchoe species, where this compound is found, has demonstrated anti-inflammatory effects. For instance, aqueous extracts of Kalanchoe pinnata, which contains this compound, have been shown to reduce inflammation in mice. These effects are often attributed to the presence of flavonoids and bufadienolides within the extracts. The general understanding is that these compounds may exert their anti-inflammatory action by modulating inflammatory pathways, though the precise contribution of this compound in these in vivo models remains to be fully elucidated.

The cardiotonic effects of bufadienolides are one of their most well-documented pharmacological activities. nih.gov Animal studies on bufadienolide compounds extracted from Kalanchoe daigremontiana have revealed pharmacological effects comparable to those of digitalis glycosides. These compounds exhibit a positive inotropic effect on the heart muscle, a characteristic shared with digitalis, which has long been used in the treatment of heart conditions. While direct studies on this compound in models such as the digitalis glycoside studies in rabbits are not specifically reported, its structural similarity to other cardioactive bufadienolides suggests it likely shares this property. The primary mechanism for this cardiotonic activity is the inhibition of the Na+/K+-ATPase enzyme in cardiac cells. tandfonline.com

It is important to note that while these compounds show potential for treating heart conditions, they also have a narrow therapeutic window, meaning the dose required for a therapeutic effect is close to a toxic dose. tandfonline.com

The antiviral potential of bufadienolides is an emerging area of research. Studies have shown that extracts from Kalanchoe species possess antiviral activities against various viruses in in vitro settings. For example, extracts of Kalanchoe pinnata have demonstrated activity against the Epstein-Barr virus, and extracts of Kalanchoe gracilis have shown efficacy against Enterovirus 71 and Coxsackievirus A16 in both in vitro and in vivo models. researchgate.net Furthermore, some bufadienolides have been suggested to possess anti-influenza activity. mdpi.com However, specific in vivo animal model investigations into the antiviral efficacy of isolated this compound are currently lacking in published literature.

Investigations into the insecticidal properties of bufadienolides from Kalanchoe species have yielded specific results for this compound. In a study assessing the insecticidal effects of various bufadienolides against the third instar larvae of the silkworm (Bombyx mori), this compound was found to be inactive. This is in contrast to other bufadienolides with an orthoacetate group, which demonstrated strong insecticidal activity.

The table below summarizes the insecticidal activity of various bufadienolides isolated from Kalanchoe daigremontiana against third instar larvae of Bombyx mori.

| Compound | Insecticidal Activity |

| Daigremontianin | Strong |

| Bersaldegenin-1,3,5-orthoacetate | Strong |

| This compound | Inactive |

| Methyl daigremonate | Inactive |

Data sourced from a study on insecticidal bufadienolides from Kalanchoe daigremontiana.

This finding suggests that the structural features of bufadienolides, particularly the presence of an orthoacetate group, are crucial for their insecticidal effects.

Elucidation of Mechanisms of Action through Animal Model Research

The primary mechanism of action for the cardiotonic effects of bufadienolides, including by extension this compound, is the inhibition of the Na+/K+-ATPase pump. tandfonline.com This enzyme is responsible for maintaining the sodium and potassium gradients across the cell membrane, which is vital for the normal electrical and contractile function of cardiac muscle cells. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in enhanced cardiac contractility. tandfonline.com

While this mechanism is well-established from in vitro and some animal studies on the general class of bufadienolides, specific in vivo animal model research to elucidate the full spectrum of mechanisms for this compound's other potential pharmacological activities, such as anti-inflammatory or antiviral effects, is not yet available. In vitro studies on a related compound, Bersaldegenin-1,3,5-orthoacetate, have suggested other potential mechanisms, such as the induction of caspase-independent cell death and DNA damage in cancer cells, but these have not been confirmed in animal models for this compound. nih.gov

Advanced Analytical Method Development and Validation for Bersaldegenin 3 Acetate

Chromatographic Quantification Methodologies

Chromatographic techniques form the cornerstone of separation science, enabling the isolation of specific analytes from intricate mixtures. For Bersaldegenin 3-acetate, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice, offering robust and reproducible separations. The effectiveness of these separation techniques is critically dependent on the coupled detection system.

HPLC and UHPLC systems are widely employed for the analysis of phytoconstituents, including bufadienolides. researchgate.net These methods typically utilize reversed-phase columns (e.g., C18) to separate compounds based on their hydrophobicity. nih.govnih.gov The choice of detector is crucial and is determined by the physicochemical properties of the analyte.

UV and Photodiode Array (DAD) Detection: Ultraviolet (UV) detection is a common technique in HPLC. ptfarm.pl A Diode Array Detector (DAD) offers a significant advantage by acquiring spectra across a range of wavelengths simultaneously, which can aid in peak purity assessment and compound identification. nih.gov However, the utility of UV/DAD detection is contingent upon the analyte possessing a suitable chromophore—a part of the molecule that absorbs UV light. thermofisher.com For compounds with weak UV absorbance, the sensitivity of these detectors can be limited. ptfarm.pl

Charged Aerosol Detection (CAD): Charged Aerosol Detection (CAD) is a more universal detection method that does not rely on the optical properties of the analyte. nih.gov The HPLC eluent is first nebulized, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the amount of analyte present. nih.gov This makes CAD particularly advantageous for quantifying compounds that lack strong chromophores, providing a nearly uniform response for non-volatile analytes regardless of their chemical structure. nih.gov The combination of DAD and CAD in a single analytical run can provide comprehensive data, with DAD offering spectral information and CAD ensuring near-universal quantification capabilities. ptfarm.pl

Table 1: Comparison of Detection Systems for HPLC/UHPLC Analysis

| Feature | UV/Photodiode Array (DAD) | Charged Aerosol Detector (CAD) |

| Principle | Measures the absorbance of UV-Vis light by the analyte. | Measures a charge imparted to aerosol particles of the analyte. nih.gov |

| Selectivity | Dependent on the presence of a chromophore in the molecule. thermofisher.com | Near-universal for any non-volatile and many semi-volatile analytes. |

| Response | Proportional to molar absorptivity (structure-dependent). | More uniform response, largely independent of chemical structure. nih.gov |

| Gradient Elution | Generally compatible with gradients. | Compatible, though baseline shifts can occur. |

| Key Advantage | Provides spectral data for peak identification and purity assessment. | Excellent for quantifying compounds with poor or no UV absorbance. ptfarm.pl |

Mass Spectrometry-Based Detection and Quantification Techniques

Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it an indispensable tool for the definitive identification and precise quantification of compounds like this compound, even at trace levels in complex samples.

When coupled with liquid chromatography, mass spectrometry detectors provide structural information based on the mass-to-charge ratio (m/z) of ionized molecules.

LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This hybrid technique is exceptionally powerful for metabolite profiling and the identification of unknown compounds. researchgate.net QTOF instruments provide high-resolution, accurate mass measurements, which allow for the determination of the elemental composition of an analyte and its fragments. researchgate.net This capability is crucial for unequivocally identifying compounds in complex matrices, such as plant extracts. researchgate.net The analysis of Kalanchoe extracts by LC-QTOF-MS has been successfully used to identify various bufadienolides, including this compound. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For targeted quantification, LC-MS/MS is the gold standard. nih.gov This technique uses a triple quadrupole (QqQ) mass analyzer to perform Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process is highly selective and significantly reduces background noise, resulting in extremely low limits of detection and quantification. researchgate.netnih.gov

The analysis of this compound is often required in challenging matrices such as plant tissues or biological fluids (e.g., plasma). researchgate.netnih.gov These samples contain a multitude of endogenous compounds that can interfere with the analysis.

The high selectivity of MS-based methods is essential for overcoming matrix effects. For instance, LC-QTOF-MS has been applied to the phytochemical analysis of Kalanchoe plant extracts to successfully identify this compound amidst numerous other related compounds and matrix components. researchgate.net Similarly, LC-MS/MS methods are routinely developed to quantify drugs and metabolites in plasma. nih.gov The development of a robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is a critical first step to remove the majority of interfering substances before LC-MS analysis.

Rigorous Method Validation Parameters and Adherence to Regulatory Guidelines (e.g., International Council for Harmonisation (ICH) guidelines)

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo rigorous validation. Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines for method validation. nih.goveuropa.eu The validation process assesses various performance characteristics to prove that the method is suitable for its intended purpose.

Linearity is a critical parameter in quantitative analysis. It demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. nih.gov

To assess linearity, a series of calibration standards of this compound at different known concentrations are prepared and analyzed. researchgate.net The instrument response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The resulting calibration curve is evaluated based on its correlation coefficient (r²) or coefficient of determination (R²), which should ideally be close to 1.000. nih.gov According to ICH guidelines, a correlation coefficient of ≥ 0.99 is typically considered acceptable. nih.gov The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. europa.eu

Table 2: Illustrative Linearity Data for this compound Quantification

| Parameter | Result | Acceptance Criteria (Typical) |

| Calibration Range | 10 - 1000 ng/mL | Must cover the expected concentration range of samples. |

| Number of Points | 7 | Minimum of 5-6 points recommended. europa.eu |

| Regression Equation | y = 1500x + 250 | - |

| Correlation Coefficient (r²) | 0.9992 | ≥ 0.99 nih.gov |

| Analysis Method | HPLC-UV or LC-MS/MS | - |

Determination of Precision and Accuracy

A comprehensive literature review did not yield specific studies detailing the determination of precision and accuracy for an analytical method validated exclusively for this compound. Method validation is a critical component of the drug development and quality control process, ensuring the reliability of analytical data. This process typically involves establishing both precision and accuracy through rigorous testing.

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a reference standard or by recovery studies in a spiked matrix.

While general methodologies for determining the precision and accuracy of analytical methods for bufadienolides and other steroids are established, specific data for this compound is not publicly available in the reviewed scientific literature. Such data would typically be presented in tabular format, as shown in the hypothetical examples below.

Hypothetical Data Table for Precision of this compound Analysis

| Concentration Level | Mean Concentration (µg/mL) | Standard Deviation | Relative Standard Deviation (%) |

| Low | 1.02 | 0.03 | 2.94 |

| Medium | 5.10 | 0.12 | 2.35 |

| High | 10.25 | 0.21 | 2.05 |

Hypothetical Data Table for Accuracy of this compound Analysis

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 0.8 | 0.78 | 97.5 |

| 4.0 | 4.08 | 102.0 |

| 8.0 | 7.92 | 99.0 |

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The establishment of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a fundamental aspect of validating an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specific LOD and LOQ values for this compound have not been reported in the available scientific literature. These values are typically determined by several methods, including the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or through the statistical analysis of the standard deviation of the response and the slope of the calibration curve.

Without experimental data from a validated method, it is not possible to provide the established LOD and LOQ for this compound. A hypothetical representation of such data is provided below.

Hypothetical LOD and LOQ for this compound

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.05 |

| Limit of Quantification (LOQ) | 0.15 |

Evaluation of Selectivity and Robustness of Analytical Methods

The selectivity and robustness of an analytical method are crucial parameters that ensure its reliability under various conditions. Selectivity, or specificity, is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

No specific studies evaluating the selectivity and robustness of an analytical method for this compound were found in the public domain. The evaluation of selectivity would involve analyzing blank and spiked samples to ensure no interferences are observed at the retention time of this compound. Robustness is typically assessed by intentionally varying parameters such as the pH of the mobile phase, column temperature, and flow rate, and observing the effect on the analytical results.

The findings of such evaluations are generally summarized in a report, and a hypothetical data table for robustness testing is presented below.

Hypothetical Robustness Study for this compound Analysis

| Parameter Varied | Modification | Retention Time (min) | Peak Area |

| Flow Rate (mL/min) | |||

| Standard | 1.0 | 5.42 | 123456 |

| Low | 0.9 | 6.01 | 123500 |

| High | 1.1 | 4.93 | 123410 |

| Temperature (°C) | |||

| Standard | 25 | 5.42 | 123456 |

| Low | 23 | 5.48 | 123400 |

| High | 27 | 5.36 | 123510 |

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Bersaldegenin 3-acetate post-synthesis?

Answer:

To confirm structural integrity, use 1H and 13C NMR to identify proton and carbon environments, ensuring the acetyl group is at the 3-position. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion). IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). For purity validation, HPLC with UV/RI detection (≥95% purity threshold) and comparison to reference standards are critical. Include retention time reproducibility in varying mobile phases to rule out co-elution .

Advanced: How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Answer:

Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Administer this compound intravenously/orally and collect plasma samples at timed intervals. Quantify via LC-MS/MS with a validated calibration curve (LLOQ ≤1 ng/mL). Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like t₁/₂, Cmax, and AUC. Include control groups and statistical tests (e.g., Mann-Whitney U-test for intergroup differences) .

Basic: What reaction conditions optimize the acetylation of Bersaldegenin to yield the 3-acetate derivative?

Answer:

Key parameters include:

- Molar ratio : 1:1.2 (Bersaldegenin:acetyl chloride) in anhydrous pyridine.

- Temperature : 0–5°C to minimize side reactions.

- Reaction time : 12–24 hours under nitrogen.

Purify via silica gel chromatography (hexane:ethyl acetate gradient) and confirm yield by TLC. Typical yields range 70–85% .

Advanced: How can oxidative degradation of this compound be mitigated in long-term stability studies?

Answer:

- Storage : 2–8°C under argon in amber glass vials.

- Additives : 0.01% BHT (butylated hydroxytoluene) as an antioxidant.

- Matrix compatibility : Test stability in biological buffers (PBS, pH 7.4) and serum. Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products .

Basic: What cell-based assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination.

- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.

- Dose-response curves : Use 3–5 log concentrations (1–100 μM) with triplicate wells. Normalize to vehicle controls .

Advanced: How can researchers resolve contradictions in reported EC50 values for this compound across studies?

Answer:

- Standardize protocols : Adopt uniform cell lines, serum concentrations, and incubation times.

- Validate assay conditions : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays).

- Statistical rigor : Apply meta-analysis using fixed/random-effects models to aggregate data. Report 95% confidence intervals to highlight variability .

Basic: What analytical techniques confirm the absence of residual solvents in this compound batches?

Answer:

- GC-MS : Screen for pyridine, acetic acid, or DCM residues (ICH Q3C limits: ≤20 ppm).

- Karl Fischer titration : Quantify water content (<0.5% w/w).

- Elemental analysis : Verify C/H/O ratios within ±0.4% of theoretical values .

Advanced: What computational strategies predict this compound’s metabolic pathways?

Answer:

- In silico tools : Use SwissADME to predict CYP450 interactions and Meteor Nexus for metabolite identification.

- Molecular docking : Simulate binding to CYP3A4/2D6 isoforms.

- Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Basic: How should researchers document experimental procedures for reproducibility?

Answer:

- Detailed methods : Specify equipment (e.g., HPLC column: C18, 5 μm), software (e.g., MassLynx v4.1), and statistical packages (e.g., GraphPad Prism 9).

- Supplementary data : Include raw chromatograms, NMR spectra, and statistical outputs. Reference protocols from Beilstein Journal guidelines .

Advanced: What pharmacodynamic models assess this compound’s adaptogenic effects?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.